molecular formula C8H9ClZn B1588192 Chlorozinc(1+);1-methanidyl-2-methylbenzene CAS No. 312693-19-9

Chlorozinc(1+);1-methanidyl-2-methylbenzene

Cat. No.: B1588192
CAS No.: 312693-19-9
M. Wt: 206 g/mol
InChI Key: JMGVRUXTFONBAT-UHFFFAOYSA-M
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Description

Scientific Research Applications

Chlorozinc(1+);1-methanidyl-2-methylbenzene has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: The compound is used in the synthesis of biologically active molecules and pharmaceutical intermediates.

    Medicine: It plays a role in drug development research for various diseases, including cancer, diabetes, and neurological disorders.

    Industry: The compound is used in the production of specialty chemicals and materials.

Safety and Hazards

While specific safety and hazard information for Chlorozinc(1+);1-methanidyl-2-methylbenzene is not available, similar compounds such as 1-Chloromethylbenzene are known to be toxic and have a strong stimulating effect on the mucosa .

Preparation Methods

Synthetic Routes and Reaction Conditions

Chlorozinc(1+);1-methanidyl-2-methylbenzene can be synthesized through the reaction of 2-methylbenzyl chloride with zinc in the presence of a suitable solvent. The reaction typically occurs under an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions often involve moderate temperatures and the use of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

Chlorozinc(1+);1-methanidyl-2-methylbenzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzyl alcohol derivatives.

    Reduction: It can be reduced to form benzyl zinc compounds.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions typically occur under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include benzyl alcohol derivatives, benzyl zinc compounds, and substituted benzyl derivatives, depending on the type of reaction and the reagents used.

Mechanism of Action

The mechanism by which chlorozinc(1+);1-methanidyl-2-methylbenzene exerts its effects involves its ability to act as a nucleophile in various chemical reactions. The compound can donate electrons to electrophilic centers, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to chlorozinc(1+);1-methanidyl-2-methylbenzene include:

  • Benzylzinc chloride
  • Methylzinc chloride
  • Ethylzinc chloride

Uniqueness

This compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its ability to form stable intermediates and facilitate the formation of carbon-carbon bonds makes it particularly valuable in organic synthesis.

Properties

IUPAC Name

chlorozinc(1+);1-methanidyl-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9.ClH.Zn/c1-7-5-3-4-6-8(7)2;;/h3-6H,1H2,2H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMGVRUXTFONBAT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1[CH2-].Cl[Zn+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClZn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00401679
Record name 2-Methylbenzylzinc chloride solution
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312693-19-9
Record name 2-Methylbenzylzinc chloride solution
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chlorozinc(1+);1-methanidyl-2-methylbenzene
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